molecular formula C19H18N2O3 B2665300 N-benzyl-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide CAS No. 868223-67-0

N-benzyl-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide

Cat. No.: B2665300
CAS No.: 868223-67-0
M. Wt: 322.364
InChI Key: XEVGMMQESKTKSR-UHFFFAOYSA-N
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Description

N-benzyl-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

For biologically active compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific proteins or enzymes, disrupting cellular processes, or a variety of other actions .

Safety and Hazards

This involves looking at the potential risks associated with the compound. This could include toxicity, flammability, environmental impact, and precautions that need to be taken when handling the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring.

    Acylation: The acetamide group is introduced through an acylation reaction, where the isoquinoline derivative reacts with an acyl chloride or anhydride in the presence of a base such as pyridine.

    Benzylation: The final step involves the benzylation of the nitrogen atom, which can be achieved using benzyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Hydroxylated Derivatives: Formed through oxidation.

    Alcohol Derivatives: Formed through reduction.

    Substituted Derivatives: Formed through nucleophilic substitution.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-(2-oxo-1-pyrrolidinyl)acetamide: Another isoquinoline derivative with similar structural features.

    N-benzyl-2-methoxy-5-propargyloxybenzoamide: A compound with a similar benzyl and methoxy substitution pattern.

Uniqueness

N-benzyl-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide stands out due to its specific substitution pattern and the presence of the isoquinoline core, which imparts unique biological and chemical properties.

Properties

IUPAC Name

N-benzyl-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-24-17-9-5-8-16-15(17)10-11-21(19(16)23)13-18(22)20-12-14-6-3-2-4-7-14/h2-11H,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVGMMQESKTKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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